Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone is a complex organic compound that features a unique combination of functional groups, including an ethyl group, an imino group, a pyrimidinyl group, and a lambda6-sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Imino Group: The imino group can be introduced via a reaction with an amine under dehydrating conditions.
Attachment of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl halides.
Formation of the Lambda6-Sulfanone Group: This step involves the oxidation of a thioether to form the lambda6-sulfanone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives, which also exhibit a wide range of biological activities.
Imino Compounds: Other imino compounds that have similar structural features and chemical reactivity.
Sulfanone Compounds: Compounds containing the sulfanone group, which are known for their unique chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and results from various studies.
Chemical Structure and Properties
This compound features a pyrimidine ring, which is known for its diverse biological activities, including anti-fibrotic and anti-cancer properties. The structural formula can be represented as follows:
This structure contributes to its interactions with biological targets, particularly in inhibiting specific enzymes and pathways involved in disease processes.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential in various therapeutic areas.
1. Anti-Fibrotic Activity
Recent research indicates that derivatives of pyrimidine compounds exhibit significant anti-fibrotic properties. In a study evaluating the effects of related compounds on hepatic stellate cells (HSC-T6), it was found that certain derivatives demonstrated better anti-fibrotic activities than established drugs like Pirfenidone. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 45.69 μM to 45.81 μM, indicating potent inhibition of collagen production, a key factor in fibrosis development .
Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
---|---|---|---|
12m | 45.69 | Pirfenidone | 3025 |
12q | 45.81 | Bipy55′DC | >1000 |
The study utilized assays such as MTT for cell viability and hydroxyproline assays to quantify collagen levels, demonstrating the effectiveness of these compounds in reducing fibrotic markers .
The mechanism by which this compound exerts its biological effects involves inhibition of prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. The reduction in hydroxyproline content in treated cells suggests that the compound effectively disrupts collagen formation pathways . Additionally, enzyme-linked immunosorbent assays (ELISA) confirmed decreased expression of collagen type I alpha 1 (COL1A1), further supporting its role as an anti-fibrotic agent .
Case Studies
Case Study 1: Evaluation of Anti-Fibrotic Effects
A detailed investigation was conducted on the anti-fibrotic effects of this compound derivatives on HSC-T6 cells. The study demonstrated that treatment with these compounds led to a significant decrease in collagen deposition compared to control groups. The findings suggest potential applications in treating liver fibrosis and other fibrotic diseases .
Case Study 2: Structural Activity Relationship (SAR) Analysis
A SAR analysis was performed on various pyrimidine derivatives, including this compound. This analysis revealed that modifications to the pyrimidine ring significantly impacted biological activity, emphasizing the importance of structural features in developing more effective therapeutic agents against fibrosis and potentially other conditions .
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
ethyl-imino-oxo-pyrimidin-2-yl-λ6-sulfane |
InChI |
InChI=1S/C6H9N3OS/c1-2-11(7,10)6-8-4-3-5-9-6/h3-5,7H,2H2,1H3 |
InChI Key |
SRIOIVDGTNTXRP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=NC=CC=N1 |
Origin of Product |
United States |
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